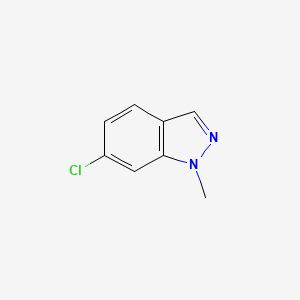

6-Chloro-1-methyl-1H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-1-methylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2/c1-11-8-4-7(9)3-2-6(8)5-10-11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQLWZVZUGZGPRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)Cl)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50672059 | |

| Record name | 6-Chloro-1-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50672059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1210781-03-5 | |

| Record name | 6-Chloro-1-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50672059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Chloro-1-methyl-1H-indazole physical and chemical properties

This technical guide provides a comprehensive overview of the core physical and chemical properties of 6-Chloro-1-methyl-1H-indazole, tailored for researchers, scientists, and professionals in drug development. The document summarizes key quantitative data, outlines plausible experimental protocols, and presents a visual workflow for its synthesis.

Introduction

Indazoles are bicyclic heterocyclic aromatic compounds composed of a fused benzene and pyrazole ring.[1] The indazole core is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-cancer and anti-inflammatory properties.[1][2] These molecules can exist in different tautomeric forms, with the 1H-tautomer generally being the most stable.[1] this compound is a specific derivative that serves as a valuable building block in the synthesis of complex, biologically active molecules. This guide details its known characteristics.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized below. This data is essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source |

| CAS Number | 1210781-03-5 | |

| Molecular Formula | C₈H₇ClN₂ | |

| Molecular Weight | 166.61 g/mol | |

| Physical Form | Solid | |

| Boiling Point | 270.8 ± 13.0 °C (at 760 mmHg) | |

| pKa | Data not available. The parent 1H-indazole has pKa values of 1.04 and 13.86.[3] | N/A |

| Storage Temperature | Room Temperature |

Spectral Data

Spectroscopic analysis is critical for the structural confirmation and purity assessment of this compound. While the detailed spectra are proprietary to chemical suppliers, the availability of key spectral data has been confirmed.

| Spectroscopic Technique | Availability | Source |

| ¹H NMR | Available | [4] |

| ¹³C NMR | Available | [4] |

| Mass Spectrometry (MS) | Available | [4] |

| Infrared Spectroscopy (IR) | Available | [4] |

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not publicly available in the provided search results, a plausible synthetic route can be constructed based on established methods for analogous indazoles, such as the diazotization of substituted anilines followed by cyclization and methylation.[5]

Plausible Synthesis Method: Diazotization and N-Methylation

-

Acetylation of Starting Material : 4-Chloro-2-methylaniline would be acetylated using acetic anhydride to protect the amine and direct the subsequent reaction.

-

Diazotization and Cyclization : The acetylated intermediate would then undergo diazotization using a nitrite source (e.g., isoamyl nitrite) in the presence of a base (e.g., potassium acetate).[5] This step facilitates an intramolecular cyclization to form the indazole ring, yielding 6-chloro-1H-indazole.

-

N-Methylation : The resulting 6-chloro-1H-indazole would be N-methylated at the N1 position using a suitable methylating agent (e.g., methyl iodide or dimethyl sulfate) in the presence of a base (e.g., sodium hydride or potassium carbonate) to yield the final product, this compound.

-

Purification : The final compound would be purified using standard laboratory techniques such as column chromatography, recrystallization, or sublimation to achieve the desired purity.

Mandatory Visualization

The following diagram illustrates a logical workflow for the plausible synthesis of this compound as described above.

Caption: Plausible synthetic workflow for this compound.

Safety Information

It is crucial to handle this compound with appropriate safety precautions. The Globally Harmonized System (GHS) classification provides the following hazard information.

| Category | Information |

| Pictogram | GHS07 (Harmful) |

| Signal Word | Warning |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |

| Precautionary Statements | P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P321, P330, P337, P362+P364, P403+P233, P405, P501 |

References

6-Chloro-1-methyl-1H-indazole CAS number and molecular weight

An In-Depth Technical Guide to 6-Chloro-1-methyl-1H-indazole

This technical guide provides a comprehensive overview of this compound, including its chemical properties, a representative synthesis protocol, and its potential role in drug development based on the activities of the broader indazole class. This document is intended for researchers, scientists, and professionals in the field of drug development.

Data Presentation

The following tables summarize the key physicochemical properties and safety information for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1210781-03-5 | |

| Molecular Formula | C₈H₇ClN₂ | |

| Molecular Weight | 166.61 g/mol | |

| IUPAC Name | This compound | |

| Physical Form | Solid | |

| Boiling Point | 270.8 ± 13.0 °C at 760 mmHg | |

| Purity | ≥98% | |

| Storage Temperature | Room temperature |

Table 2: Safety and Hazard Information

| Category | Information | Reference |

| Signal Word | Warning | |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | |

| Precautionary Statements | P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P321, P330, P337, P362+P364, P403+P233, P405, P501 |

Experimental Protocols

Representative Synthesis of this compound

Objective: To synthesize this compound via N-methylation of 6-chloro-1H-indazole.

Materials:

-

6-chloro-1H-indazole

-

Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-chloro-1H-indazole (1.0 equivalent) in anhydrous DMF or acetonitrile.

-

Add a base, such as potassium carbonate (1.5 equivalents), to the solution. If using sodium hydride (1.2 equivalents), extreme caution should be exercised, and it should be added portion-wise at 0 °C.

-

Stir the mixture at room temperature for 30 minutes.

-

Add the methylating agent, methyl iodide (1.2 equivalents), dropwise to the reaction mixture.

-

Allow the reaction to stir at room temperature. The reaction progress should be monitored by TLC until the starting material is consumed.

-

Upon completion, quench the reaction by carefully adding water.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

Characterization: The structure and purity of the synthesized this compound can be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared Spectroscopy (IR). Spectroscopic data (¹H NMR, IR, MS) for this compound are available for comparison in chemical databases.[1]

Visualizations

The following diagrams illustrate the representative synthetic workflow and a potential logical relationship of indazole derivatives in a biological context.

Indazole derivatives are widely investigated as inhibitors of protein kinases, which play a crucial role in cellular signaling pathways.[2][3] The following diagram illustrates this general inhibitory action.

References

Elucidation of the Molecular Architecture: A Technical Guide to 6-Chloro-1-methyl-1H-indazole

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and professionals engaged in drug development and chemical synthesis. It provides a comprehensive overview of the structural elucidation of 6-Chloro-1-methyl-1H-indazole, detailing its IUPAC name, physicochemical properties, and the experimental protocols for its characterization.

Chemical Identity and Properties

IUPAC Name: this compound

The structure of this compound is characterized by a bicyclic indazole core. This core consists of a benzene ring fused to a pyrazole ring. A chlorine atom is substituted at the 6-position of the benzene ring, and a methyl group is attached to the nitrogen atom at the 1-position of the pyrazole ring.

Molecular Structure:

Physicochemical and Spectroscopic Data Summary:

The following table summarizes key quantitative data for this compound, including predicted spectroscopic characteristics based on analyses of structurally similar compounds.

| Property | Value |

| Molecular Formula | C₈H₇ClN₂ |

| Molecular Weight | 166.61 g/mol |

| Boiling Point | 270.8 ± 13.0 °C at 760 mmHg[1] |

| ¹H NMR (Predicted) | See Table 2 for detailed assignments |

| ¹³C NMR (Predicted) | See Table 3 for detailed assignments |

| Mass Spec (EI) | Molecular Ion (M⁺): m/z 166/168 (3:1 ratio) |

| FTIR (Predicted) | See Table 4 for key absorption bands |

Predicted Spectroscopic Data

While experimental spectra for this compound are not widely published, the following data tables provide predicted values based on established knowledge of substituted indazoles and related heterocyclic systems. These predictions are invaluable for guiding the analysis of experimentally obtained spectra.

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~7.95 | s | H-3 |

| ~7.65 | d | H-7 |

| ~7.50 | d | H-4 |

| ~7.10 | dd | H-5 |

| ~4.05 | s | N-CH₃ |

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~141.0 | C-7a |

| ~135.0 | C-3 |

| ~130.0 | C-6 |

| ~128.0 | C-3a |

| ~122.0 | C-5 |

| ~121.0 | C-4 |

| ~110.0 | C-7 |

| ~35.0 | N-CH₃ |

Table 4: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type |

| 3100-3000 | Aromatic C-H Stretch |

| 2950-2850 | Aliphatic C-H Stretch (Methyl) |

| 1620-1600 | C=N Stretch (Pyrazole Ring) |

| 1500-1450 | Aromatic C=C Stretch |

| 850-800 | C-H Out-of-Plane Bend (Aromatic) |

| 800-600 | C-Cl Stretch |

Experimental Protocols for Structure Elucidation

The definitive structure of this compound is elucidated through a combination of spectroscopic techniques. The following are detailed methodologies for these key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Weigh approximately 10-20 mg of the solid this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

If quantitative analysis is required, add a known amount of an internal standard (e.g., tetramethylsilane, TMS).

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

(Optional) Perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to confirm proton-proton and proton-carbon correlations, respectively.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Sample Preparation:

-

Dissolve a small amount of the sample (typically <1 mg) in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

Data Acquisition:

-

Ionize the sample using a standard electron energy of 70 eV.

-

Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 50-300).

-

The presence of a chlorine atom is readily identified by the characteristic M+ and M+2 isotopic pattern with an approximate intensity ratio of 3:1.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, preferably equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR Method):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum, typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Experimental Workflow Visualization

The logical flow for the comprehensive structural elucidation of this compound is depicted in the following diagram.

Caption: Workflow for the structure elucidation of this compound.

References

Thermodynamic stability of 1H-indazole versus 2H-indazole tautomers

An In-depth Technical Guide on the Thermodynamic Stability of 1H-Indazole versus 2H-Indazole Tautomers

For Researchers, Scientists, and Drug Development Professionals

Indazole, a bicyclic heteroaromatic compound, is a privileged scaffold in medicinal chemistry. It exists in different tautomeric forms, primarily 1H-indazole and 2H-indazole. The position of the proton on the nitrogen atom significantly influences the molecule's physicochemical properties, including its shape, dipole moment, and hydrogen bonding capabilities.[1] Consequently, a thorough understanding of the thermodynamic stability and equilibrium between these tautomers is critical for the rational design of indazole-based therapeutics, as the biological activity of a drug candidate is intrinsically linked to the predominant tautomeric form.[1][2]

Generally, the 1H-indazole tautomer is thermodynamically more stable and is the predominant form under most conditions, including the gas phase, in solution, and in the solid state.[1][3][4][5][6] This enhanced stability is attributed to its benzenoid structure, which confers greater aromaticity compared to the quinonoid structure of the 2H-tautomer.[1][7]

Quantitative Analysis of Thermodynamic Stability

Numerous computational and experimental studies have been conducted to quantify the energy difference between the 1H- and 2H-indazole tautomers. The 1H form is consistently found to be more stable by several kcal/mol. The following tables summarize key quantitative data from these studies.

Table 1: Relative Free Energy, Enthalpy, and Energy of 2H-Indazole with respect to 1H-Indazole

| Method/Level of Theory | Basis Set | Phase | ΔG (kcal/mol) | ΔH (kcal/mol) | ΔE (kcal/mol) | Reference |

| pKₐ measurements | - | Water | 2.3 | - | - | [1][8][9] |

| MP2 | 6-31G** | Gas | 4.1 | 3.9 | 3.6 | [1][8][10] |

| MP2 | 6-31G | Gas | - | - | 4.08 | [1][11] |

| MP2 | 6-31G | Gas | - | - | 3.6 (with thermal/entropy correction) | [8] |

| B3LYP | 6-31G* | - | - | - | 5.1 (21.4 kJ/mol) | [1][7] |

| NMR-NQR & Calculations | - | Solid | - | - | 5.1 (21.4 kJ/mol) | [1][12] |

Note: Energy values were converted from kJ/mol to kcal/mol for consistency where necessary (1 kcal = 4.184 kJ).

Factors Influencing Tautomeric Stability

While 1H-indazole is generally the more stable tautomer, the equilibrium can be influenced by several factors:

-

Substituents: The presence of electron-withdrawing groups, such as -NO₂, can decrease the energy difference between the two tautomers, although the 1H form typically remains more stable.[1]

-

Solvent Effects: The polarity of the solvent can impact the tautomeric equilibrium. However, studies have consistently shown that the 1H-tautomer maintains its greater stability across various solvents.[1][8]

-

Hydrogen Bonding: Intramolecular or intermolecular hydrogen bonds can play a significant role in stabilizing the 2H-tautomer in certain substituted indazoles. For instance, some 3-substituted indazoles can form stable centrosymmetric dimers via intermolecular hydrogen bonds, which can lead to the 2H form predominating in aprotic solvents.[13]

Experimental and Computational Protocols

A combination of experimental and computational methods is employed to investigate the thermodynamics of indazole tautomers.

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To identify the predominant tautomer in solution and in the solid state.[1]

-

Methodology: ¹H, ¹³C, and ¹⁵N NMR spectra are recorded for the indazole compound in various deuterated solvents (e.g., CDCl₃, DMSO-d₆). The observed chemical shifts and coupling constants are then compared with those of known N-alkylated standards (1-methyl-1H-indazole and 2-methyl-2H-indazole) to assign the tautomeric structure. For solid-state analysis, the Cross-Polarization/Magic Angle Spinning (CP/MAS) technique is utilized.[1][14]

2. Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Objective: To provide evidence for the predominant tautomer in the gas phase or in solution.[10]

-

Methodology: The UV-Vis absorption spectrum of the indazole is recorded and compared to the spectra of its N-methylated derivatives. The similarity of the spectrum to that of 1-methyl-1H-indazole or 2-methyl-2H-indazole indicates the predominant tautomeric form.[15]

3. Combined NMR and Nuclear Quadrupole Resonance (NQR) Spectroscopy

-

Objective: To unambiguously determine the tautomeric form present in the solid state.[9]

-

Methodology: This technique combines NMR with ¹⁴N NQR spectroscopy. The experimental NQR parameters are compared with parameters calculated via quantum chemical methods for both the 1H- and 2H-tautomers. A strong correlation between the experimental and calculated data allows for a definitive identification of the solid-state tautomer.[1][12]

4. Calorimetry

-

Objective: To experimentally determine the enthalpy of formation for the different tautomers.

-

Methodology: Isoperibolic calorimetry is used to measure the heat of combustion, from which the standard molar enthalpy of formation in the condensed and gas phases can be derived.[16][17]

Computational Protocols

1. Quantum Chemical Calculations

-

Objective: To calculate the relative energies (ΔE), enthalpies (ΔH), and Gibbs free energies (ΔG) of the tautomers.[1]

-

Methodology: The geometries of the 1H- and 2H-indazole tautomers are optimized using ab initio methods, such as Møller-Plesset perturbation theory (MP2), or Density Functional Theory (DFT) with functionals like B3LYP.[1][7][18][19] A suitable basis set, such as 6-31G**, is chosen for these calculations.[1] Following optimization, frequency calculations are performed to confirm that the structures are true minima on the potential energy surface and to derive thermal corrections for calculating enthalpy and Gibbs free energy.[1] To model the influence of different solvents, continuum solvation models can be applied.

Visualized Workflows and Equilibria

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 9. caribjscitech.com [caribjscitech.com]

- 10. Importance of aromaticity on the relative stabilities of indazole annular tautomers: an ab initio study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 11. Importance of aromaticity on the relative stabilities of indazole annular tautomers: an ab initio study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. 2 H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Theoretical studies on the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

Core Synthesis Pathway for 6-Chloro-1-methyl-1H-indazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the fundamental synthesis pathway for 6-Chloro-1-methyl-1H-indazole, a key heterocyclic scaffold in medicinal chemistry. The synthesis is presented as a two-step process, commencing with the formation of the 6-chloro-1H-indazole core via diazotization and cyclization, followed by a regioselective N-methylation. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic and experimental workflows.

Overview of the Fundamental Synthesis Pathway

The principal synthetic route to this compound involves two key transformations:

-

Step 1: Synthesis of 6-Chloro-1H-indazole. This step is achieved through the diazotization of 4-chloro-2-methylaniline, followed by an intramolecular cyclization reaction.

-

Step 2: N-Methylation of 6-Chloro-1H-indazole. The intermediate 6-Chloro-1H-indazole is then methylated to yield the final product. The regioselectivity of this step is critical, with the thermodynamically more stable N1-isomer being the desired product.

Overall synthesis pathway for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 6-Chloro-1H-indazole from 4-chloro-2-methylaniline

This procedure is adapted from established methods for the synthesis of substituted indazoles from corresponding anilines.[1][2]

Reaction Scheme:

References

The Diverse Bioactivities of Substituted 1H-Indazoles: A Comprehensive Review for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1H-indazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This versatile bicyclic heterocycle, consisting of a benzene ring fused to a pyrazole ring, is a cornerstone in the design of numerous therapeutic agents.[1][2] Its structural features allow for diverse substitutions, leading to a wide array of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Several clinically approved drugs, such as the anticancer agents niraparib and pazopanib, feature the 1H-indazole core, highlighting its therapeutic significance.[1][2] This technical guide provides a comprehensive literature review of the bioactivity of substituted 1H-indazole derivatives, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Anticancer Activity of 1H-Indazole Derivatives

Substituted 1H-indazoles have shown significant promise as anticancer agents, with numerous derivatives exhibiting potent cytotoxic effects against a variety of cancer cell lines. The mechanism of their anticancer action is often attributed to the inhibition of key enzymes and signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Quantitative Data: In Vitro Anticancer Activity

The following tables summarize the in vitro anticancer activity (IC50 values) of representative substituted 1H-indazole derivatives against various human cancer cell lines.

Table 1: Anticancer Activity of Representative 1H-Indazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 2f | A549 (Lung) | 0.89 | [3] |

| 4T1 (Breast) | 0.23 | [3] | |

| HepG2 (Liver) | 1.15 | [3] | |

| MCF-7 (Breast) | 0.43 | [3] | |

| HCT116 (Colon) | 0.56 | [3] | |

| Compound 6o | K562 (Leukemia) | 5.15 | [3][4][5] |

| A549 (Lung) | >40 | [3] | |

| PC-3 (Prostate) | 18.3 | [3] | |

| N-(4-fluorobenzyl)-1H-indazol-6-amine (9f) | HCT116 (Colon) | 14.3 ± 4.4 | [6] |

Key Signaling Pathways in Anticancer Activity

ASK1-p38/JNK Signaling Pathway: Apoptosis signal-regulating kinase 1 (ASK1) is a key component of the mitogen-activated protein kinase (MAPK) signaling pathway that is involved in cellular stress responses and apoptosis.[7] Certain 1H-indazole derivatives have been shown to modulate this pathway, leading to the suppression of cancer cell survival.[7]

p53/MDM2 Signaling Pathway: The tumor suppressor protein p53 plays a critical role in preventing cancer development by inducing cell cycle arrest and apoptosis. MDM2 is a negative regulator of p53.[8] Some 1H-indazole derivatives have been found to interfere with the p53/MDM2 interaction, leading to the activation of p53 and subsequent cancer cell death.[4][5]

Antimicrobial Activity of 1H-Indazole Derivatives

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Substituted 1H-indazoles have demonstrated promising activity against a range of bacteria and fungi, making them attractive candidates for the development of new anti-infective drugs.

Quantitative Data: In Vitro Antimicrobial Activity

The following table summarizes the in vitro antimicrobial activity (MIC values) of representative substituted 1H-indazole derivatives.

Table 2: Antimicrobial Activity of Representative 1H-Indazole Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Compound 75 | Streptococcus mutans | 11.2 | [9] |

| Pseudomonas aeruginosa | 18.29 | [9] | |

| Candida albicans | 40.74 | [9] | |

| Compound 67 | Salmonella typhimurium | 3.85 (MIC50) | [9] |

| Compound 68 | Candida albicans | 75 µM | [9] |

| Candida glabrata | 100 µM | [9] | |

| Compound 71 | Candida auris | 0.67 - 1.25 | [9] |

| Compound 2 | Enterococcus faecalis | 64 - 128 | [10] |

| Compound 3 | Enterococcus faecalis | 64 - 128 | [10] |

| Compound 5 | Staphylococcus aureus | 64 - 128 | [10] |

| Staphylococcus epidermidis | 64 - 128 | [10] |

Anti-inflammatory Activity of 1H-Indazole Derivatives

Chronic inflammation is a key pathological feature of many diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Several substituted 1H-indazoles have been investigated for their anti-inflammatory properties and have shown significant efficacy in preclinical models.

Experimental Model: Carrageenan-Induced Rat Paw Edema

A widely used and well-established in vivo model to screen for acute anti-inflammatory activity is the carrageenan-induced rat paw edema model.[11][12][13] The injection of carrageenan, a phlogistic agent, into the rat's paw induces a localized inflammatory response characterized by edema.[14] The reduction in paw volume after treatment with a test compound is a measure of its anti-inflammatory potential.[11]

Experimental Protocols

MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[15] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.[16]

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete culture medium

-

Substituted 1H-indazole derivatives (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and incubate overnight to allow for cell attachment.[17]

-

Compound Treatment: Treat the cells with serial dilutions of the 1H-indazole derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).[15]

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.[18]

-

Formazan Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.[3]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[3]

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[3]

Carrageenan-Induced Rat Paw Edema Protocol

Animals:

-

Male Wistar or Sprague-Dawley rats (150-200 g)[19]

Materials:

-

Carrageenan (1% w/v in sterile saline)[11]

-

Substituted 1H-indazole derivatives

-

Standard anti-inflammatory drug (e.g., Indomethacin, Diclofenac)[11][14]

-

Plethysmometer[11]

Procedure:

-

Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Compound Administration: Administer the 1H-indazole derivatives or the standard drug intraperitoneally or orally 30-60 minutes before carrageenan injection.[1][11] The control group receives the vehicle only.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.[14]

-

Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[11]

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Synthesis of Substituted 1H-Indazoles

A variety of synthetic methods have been developed for the preparation of substituted 1H-indazoles. Common strategies include intramolecular cyclization reactions and metal-catalyzed cross-coupling reactions.[2][9] One modern and efficient method involves the silver(I)-mediated intramolecular oxidative C-H amination of arylhydrazones.[2] Another approach is the [3+2] annulation of arynes with hydrazones.[20][21]

Conclusion

Substituted 1H-indazoles represent a highly versatile and promising class of bioactive compounds with significant potential in drug discovery and development. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents warrants further investigation. The data and protocols presented in this guide provide a valuable resource for researchers in the field, facilitating the rational design and evaluation of novel 1H-indazole-based therapeutics. Continued exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the development of new and improved treatments for a wide range of diseases.

References

- 1. inotiv.com [inotiv.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benthamdirect.com [benthamdirect.com]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 17. texaschildrens.org [texaschildrens.org]

- 18. benchchem.com [benchchem.com]

- 19. journal.hep.com.cn [journal.hep.com.cn]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones [organic-chemistry.org]

Spectral Data Analysis of 6-Chloro-1-methyl-1H-indazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectral data for 6-Chloro-1-methyl-1H-indazole, a heterocyclic compound of interest in medicinal chemistry and drug development. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, based on the analysis of structurally related compounds. Detailed experimental protocols and a workflow for spectral analysis are also presented to support researchers in their analytical endeavors.

Spectral Data Summary

NMR Spectroscopy Data

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Predicted Coupling Constants (J) Hz |

| ~7.85 | d | 1H | H-7 | J ≈ 8.5 |

| ~7.55 | d | 1H | H-5 | J ≈ 1.5 |

| ~7.20 | dd | 1H | H-4 | J ≈ 8.5, 1.5 |

| ~4.05 | s | 3H | N-CH₃ | - |

| ~7.90 | s | 1H | H-3 | - |

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~140.5 | C-7a |

| ~134.0 | C-3 |

| ~130.0 | C-6 |

| ~128.5 | C-5 |

| ~122.0 | C-4 |

| ~121.0 | C-3a |

| ~109.0 | C-7 |

| ~35.0 | N-CH₃ |

Solvent: CDCl₃, Spectrometer Frequency: 100 MHz

Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | C-H stretch (aromatic) |

| ~2950-2850 | Medium | C-H stretch (methyl) |

| ~1620-1600 | Medium | C=C stretch (aromatic) |

| ~1500-1450 | Strong | C=N stretch (indazole ring) |

| ~1100-1050 | Strong | C-Cl stretch |

| ~850-800 | Strong | C-H out-of-plane bend (aromatic) |

Mass Spectrometry (MS) Data

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 166/168 | High | [M]⁺ (Molecular ion, showing isotopic pattern for Chlorine) |

| 151/153 | Medium | [M - CH₃]⁺ |

| 131 | Medium | [M - Cl]⁺ |

| 104 | Medium | [M - Cl - HCN]⁺ |

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

The following sections detail generalized protocols for acquiring NMR, IR, and MS spectra for organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

Transfer the solution into a standard 5 mm NMR tube using a Pasteur pipette.

-

Cap the NMR tube securely.

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR Method):

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol.

-

Place a small amount of the solid this compound sample directly onto the center of the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Record the background spectrum of the empty ATR crystal.

-

Record the sample spectrum, typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with a suitable ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

Sample Preparation (for EI):

-

Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

-

For direct infusion, the sample solution is introduced into the ion source. For GC-MS, the sample is injected into the gas chromatograph.

Data Acquisition:

-

The sample is vaporized and then ionized by a high-energy electron beam.

-

The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.

-

A detector records the abundance of each ion, generating a mass spectrum.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of an organic compound like this compound.

Caption: Workflow for the synthesis, purification, and spectral analysis of this compound.

The following diagram illustrates the logical relationships in the process of spectral data interpretation for structural elucidation.

Caption: Logical flow from raw spectral data to the final elucidated chemical structure.

An In-depth Technical Guide to the Physicochemical Properties of Halogenated Indazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the core physicochemical properties of halogenated indazole derivatives, a class of compounds of significant interest in medicinal chemistry. The indazole scaffold is a key pharmacophore in numerous approved drugs, and halogenation is a common strategy to modulate molecular properties for improved therapeutic profiles.[1][2][3] Understanding the impact of halogen substitution on properties such as lipophilicity, solubility, and acidity is critical for the rational design of novel drug candidates.

The Impact of Halogenation on Physicochemical Properties

Halogenation serves as a powerful tool in medicinal chemistry to fine-tune the properties of lead compounds.[4][5] Introducing halogen atoms to the indazole core can significantly alter its electron distribution, conformation, and intermolecular interactions, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile. While often used to increase lipophilicity and improve membrane permeability, the effects of halogenation can be complex and sometimes counterintuitive.[5][6] For instance, in a study of small organic compounds, 19.9% of molecules showed an increase in water solubility after halogenation.[5]

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a crucial determinant of a drug's pharmacokinetic behavior. It is commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water. Halogenation generally increases lipophilicity due to the hydrophobic nature of halogen atoms.

Table 1: Predicted LogP Values of Mono-Halogenated Indazoles

| Compound | Position of Halogen | Halogen | Predicted cLogP |

|---|---|---|---|

| Indazole | - | - | 1.85 |

| 3-Fluoroindazole | 3 | F | 1.95 |

| 3-Chloroindazole | 3 | Cl | 2.40 |

| 3-Bromoindazole | 3 | Br | 2.59 |

| 3-Iodoindazole | 3 | I | 2.91 |

| 5-Fluoroindazole | 5 | F | 2.05 |

| 5-Chloroindazole | 5 | Cl | 2.50 |

| 5-Bromoindazole | 5 | Br | 2.69 |

| 5-Iodoindazole | 5 | I | 3.01 |

Aqueous solubility is essential for drug absorption and formulation.[7] While halogenation typically increases lipophilicity, which can lead to decreased aqueous solubility, this is not always the case.[5] The introduction of a halogen can alter the crystal lattice energy and polarity of the molecule in ways that can sometimes enhance solubility.[5]

Table 2: Illustrative Aqueous Solubility Data of Indazole Derivatives

| Compound | Modification | Aqueous Solubility (µM) |

|---|---|---|

| Pazopanib | Contains a chloro-substituent | ~10-20 |

| Axitinib | Contains an iodo-substituent | ~5 |

Note: This table provides examples of complex, marketed drugs containing a halogenated indazole core. Direct comparisons of simple halogenated indazoles are scarce in the literature. These values highlight that solubility in drug molecules is a multifactorial property.

The indazole ring is amphoteric, meaning it can act as both a weak acid and a weak base.[8] The pKa values are critical as they determine the ionization state of the molecule at physiological pH, which in turn affects solubility, permeability, and target binding. The pKa of the N-H proton of the indazole core is approximately 13.86, indicating its weak acidity.[8] Halogenation, particularly on the benzene ring, can influence the pKa by withdrawing electron density and making the N-H proton more acidic.

Table 3: Experimental pKa Values for Indazole and Related Heterocycles

| Compound | Solvent | pKa |

|---|---|---|

| Indazole | Water | 13.86 (acidic N-H) |

| Indazole | Water | 1.04 (protonated form)[8] |

| 1H-Indazole | Acetonitrile | 32.57[9] |

| 1H-Indazole | DMSO | 20.9 |

Experimental Protocols

Accurate determination of physicochemical properties is fundamental to drug discovery. Below are detailed methodologies for key experiments.

The shake-flask method is the traditional and most reliable method for determining the partition coefficient.

-

Preparation of Phases: Prepare a phosphate buffer solution to the desired pH (e.g., 7.4) and saturate it with n-octanol. Similarly, saturate n-octanol with the buffer solution. Allow the phases to separate for at least 24 hours.[10]

-

Sample Preparation: Accurately weigh the test compound and dissolve it in a pre-saturated phase (either buffer or n-octanol) to a known concentration.

-

Partitioning: Mix equal volumes of the pre-saturated n-octanol and buffer in a suitable vessel. Add a small volume of the compound stock solution.

-

Equilibration: Vigorously shake the mixture for a set period (e.g., 2 hours) at a constant temperature (e.g., 25°C) to allow for complete partitioning.[11] Let the phases separate completely, which may require centrifugation.

-

Analysis: Carefully sample both the aqueous and n-octanol layers. Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[10]

-

Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[10]

Both kinetic and thermodynamic methods are used to assess solubility, with the thermodynamic "shake-flask" method considered the gold standard.[12]

-

Sample Preparation: Add an excess amount of the solid compound to a vial containing a precise volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).[12]

-

Equilibration: Seal the vial and agitate it at a constant temperature for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[12]

-

Phase Separation: After equilibration, the suspension is filtered or centrifuged to remove any undissolved solid.[13]

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined by a sensitive analytical method, such as LC-MS/MS or HPLC-UV, against a standard curve.[14]

For higher throughput, kinetic solubility can be measured by adding a DMSO stock solution of the compound to the aqueous buffer and detecting the point of precipitation, often by nephelometry or turbidimetry.[13][15]

Potentiometric titration is a precise method for determining the dissociation constants of ionizable groups.[16]

-

Instrument Calibration: Calibrate a pH meter using at least three standard buffers (e.g., pH 4, 7, and 10).[16]

-

Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent, often a co-solvent system (e.g., water/methanol), to a known concentration (e.g., 1 mM).[16] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[16]

-

Titration: Place the solution in a thermostatted vessel and purge with nitrogen to remove dissolved CO2.[16] Incrementally add a standardized titrant (e.g., 0.1 M NaOH for an acidic proton or 0.1 M HCl for a basic site) to the solution.

-

Data Collection: Record the pH of the solution after each addition of titrant, ensuring the reading is stable.[16]

-

Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve, which corresponds to the point of half-neutralization.[17]

Visualization of Relevant Pathways and Workflows

Many halogenated indazole derivatives function as protein kinase inhibitors.[1][2] For example, they can target kinases within critical oncogenic signaling pathways like the VEGFR pathway, which is crucial for angiogenesis (the formation of new blood vessels) in tumors.[18]

The process of developing a new halogenated indazole derivative follows a structured workflow from initial design to biological evaluation.[19][20] This iterative cycle is fundamental to medicinal chemistry.[21]

References

- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Unexpected effect of halogenation on the water solubility of small organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. quora.com [quora.com]

- 7. sygnaturediscovery.com [sygnaturediscovery.com]

- 8. Indazole - Wikipedia [en.wikipedia.org]

- 9. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]

- 10. agilent.com [agilent.com]

- 11. youtube.com [youtube.com]

- 12. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 13. Aqueous Solubility Assay - Enamine [enamine.net]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. bmglabtech.com [bmglabtech.com]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. advion.com [advion.com]

- 20. rroij.com [rroij.com]

- 21. books.rsc.org [books.rsc.org]

An In-depth Technical Guide to 6-Chloro-1-methyl-1H-indazole: Safety, Handling, and Storage

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and storage information for 6-Chloro-1-methyl-1H-indazole, a heterocyclic compound of interest in pharmaceutical research and development. The following sections detail its chemical and physical properties, known hazards, and recommended procedures for its safe use and disposal.

Chemical and Physical Properties

This compound is a solid at room temperature. Key identifying and physical data are summarized below.

| Property | Value |

| CAS Number | 1210781-03-5 |

| Molecular Formula | C₈H₇ClN₂ |

| Molecular Weight | 166.61 g/mol |

| Boiling Point | 270.8 ± 13.0 °C at 760 mmHg |

| Appearance | Solid |

| Purity | Typically ≥98% |

Safety and Hazard Information

This compound is classified as a hazardous substance. The GHS classification and associated precautionary statements are outlined below.

GHS Hazard Classification

| Pictogram | Signal Word | Hazard Statements |

|

| Warning | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

Precautionary Statements

A comprehensive list of precautionary statements is provided to ensure safe handling and use.

| Code | Precaution |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |

| P264 | Wash skin thoroughly after handling. |

| P270 | Do not eat, drink or smoke when using this product. |

| P271 | Use only outdoors or in a well-ventilated area. |

| P280 | Wear protective gloves/ eye protection/ face protection. |

| P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |

| P302 + P352 | IF ON SKIN: Wash with plenty of water. |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P330 | Rinse mouth. |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention. |

| P337 + P313 | If eye irritation persists: Get medical advice/attention. |

| P362 + P364 | Take off contaminated clothing and wash it before reuse. |

| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Toxicological and Ecological Data

Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of the compound and ensuring laboratory safety.

Personal Protective Equipment (PPE)

The following PPE should be worn when handling this compound:

-

Eye/Face Protection: Safety glasses with side-shields or chemical safety goggles.

-

Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A lab coat and, if necessary, additional protective clothing to prevent skin contact.

-

Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a respirator may be required.

Storage

-

Store in a tightly closed container.

-

Keep in a cool, dry, and well-ventilated place.[3]

-

Store at room temperature.

-

Segregate from incompatible materials such as strong oxidizing agents.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the search results, a general and highly relevant procedure for the N-alkylation of indazoles can be adapted. The following protocol is based on the regioselective N-alkylation of 1H-indazoles using sodium hydride (NaH) in tetrahydrofuran (THF).[4][5] This method is known to favor the formation of the N-1 alkylated product.[4][5]

Representative Synthesis of this compound

This protocol describes the methylation of the precursor, 6-chloro-1H-indazole.

Materials:

-

6-chloro-1H-indazole

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Methyl iodide (or other methylating agent)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Nitrogen or Argon inert atmosphere setup

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 6-chloro-1H-indazole.

-

Solvent Addition: Add anhydrous THF to the flask to dissolve the starting material.

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil) portion-wise to the stirred solution.

-

Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

Alkylation: Cool the reaction mixture back to 0 °C and add methyl iodide dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

-

Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired this compound.

Caption: Workflow for the N-alkylation synthesis of this compound.

Disposal Guidelines

As a halogenated organic compound, this compound must be disposed of as hazardous waste.

-

Waste Collection: Collect waste containing this compound in a dedicated, clearly labeled "Halogenated Organic Waste" container.[6]

-

Segregation: Do not mix with non-halogenated waste streams, as this can complicate disposal procedures.[6]

-

Container Management: Keep waste containers tightly sealed when not in use and do not overfill.

-

Professional Disposal: Arrange for disposal through a licensed professional hazardous waste management service in accordance with local, state, and federal regulations.[6]

Caption: Logical workflow for the safe disposal of this compound.

References

- 1. 6-CHLORO-4-NITRO-1H-INDAZOLE - Safety Data Sheet [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. aksci.com [aksci.com]

- 4. pure.mpg.de [pure.mpg.de]

- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

Methodological & Application

Applications of 6-Chloro-1-methyl-1H-indazole in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-1-methyl-1H-indazole is a versatile heterocyclic building block with significant applications in medicinal chemistry. The indazole scaffold itself is a privileged structure, found in numerous biologically active compounds and approved drugs.[1][2][3][4] The presence of a chlorine atom at the 6-position and a methyl group at the 1-position of the indazole ring provides a unique combination of electronic and steric properties, making it a valuable synthon for the development of novel therapeutic agents. This document provides detailed application notes, experimental protocols, and an overview of the signaling pathways associated with compounds derived from this compound.

Application Note 1: Synthesis of Kinase Inhibitors for Cancer Therapy

The indazole core is a well-established scaffold for the design of protein kinase inhibitors.[5][6] Kinases play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for drug development.[5][7] this compound can serve as a key intermediate in the synthesis of potent and selective kinase inhibitors.

Quantitative Data: Kinase Inhibitory Activity of Indazole Derivatives

| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Reference |

| 1 | PKMYT1 | 10 - 50 | Various Cancer Cell Lines | [7] |

| 2 | Akt1 | < 100 | PC-3 | [8] |

| 3 | FGFR1 | 30.2 ± 1.9 | - |

Experimental Protocol: Synthesis of a Generic this compound Based Kinase Inhibitor

This protocol describes a general two-step synthesis of a kinase inhibitor scaffold starting from this compound.

Step 1: Synthesis of this compound

A plausible synthetic route to this compound involves the cyclization of a substituted o-toluidine derivative followed by N-methylation.

-

Reaction:

-

To a solution of 4-chloro-2-methylaniline (1 eq.) in acetic acid, add a solution of sodium nitrite (1.1 eq.) in water dropwise at 0-5 °C.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 6-chloro-1H-indazole.

-

Dissolve the crude 6-chloro-1H-indazole in a suitable solvent like DMF or THF.

-

Add a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) (1.2 eq.) portion-wise at 0 °C.[9][10][11]

-

Add methyl iodide (1.2 eq.) dropwise and allow the reaction to warm to room temperature and stir for 12-16 hours.[10][11]

-

Quench the reaction with water and extract the product with an organic solvent.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

-

-

Materials: 4-chloro-2-methylaniline, sodium nitrite, acetic acid, water, ethyl acetate, brine, anhydrous sodium sulfate, dimethylformamide (DMF) or tetrahydrofuran (THF), sodium hydride (NaH) or potassium carbonate (K2CO3), methyl iodide.

-

Equipment: Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator, chromatography column.

Step 2: Suzuki Coupling to Introduce an Aryl Moiety

A common strategy in kinase inhibitor synthesis is the introduction of an aryl or heteroaryl group at a specific position of the core scaffold.

-

Reaction:

-

Combine this compound (1 eq.), a suitable aryl boronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh3)4 (0.05 eq.), and a base like potassium carbonate (2 eq.) in a solvent system such as a mixture of toluene, ethanol, and water.

-

Degas the mixture and heat it to reflux under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by column chromatography to yield the desired kinase inhibitor precursor.

-

-

Materials: this compound, aryl boronic acid, Pd(PPh3)4, potassium carbonate, toluene, ethanol, water.

-

Equipment: Reflux condenser, inert atmosphere setup, Schlenk flask.

Signaling Pathway: PKMYT1 Inhibition in Cancer

PKMYT1 is a kinase that negatively regulates the G2/M cell cycle checkpoint.[7] Its inhibition leads to premature mitotic entry and subsequent cell death, particularly in cancer cells with a defective G1 checkpoint.

Caption: PKMYT1 inhibition by an indazole derivative.

Application Note 2: Development of Anti-leishmanial Agents

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus.[12][13] The trypanothione reductase (TR) enzyme is essential for the parasite's survival as it maintains the redox balance, making it a validated drug target.[12][13][14][15] this compound derivatives have shown promise as inhibitors of this crucial enzyme.

Quantitative Data: Anti-leishmanial Activity of Indazole Derivatives

| Compound ID | Leishmania Species | IC50 (µM) | Reference |

| 4 | L. infantum | 5.8 ± 0.4 | |

| 5 | L. infantum | 7.2 ± 0.9 | |

| 6 | L. major | > 50 |

Experimental Protocol: In Vitro Anti-leishmanial Assay (Promastigote Viability)

This protocol outlines the determination of the 50% inhibitory concentration (IC50) of a test compound against Leishmania promastigotes.

-

Procedure:

-

Culture Leishmania promastigotes in M199 medium supplemented with 10% fetal bovine serum (FBS) at 26 °C.

-

Harvest log-phase promastigotes and adjust the cell density to 1 x 10^6 cells/mL.

-

Dispense 100 µL of the cell suspension into each well of a 96-well plate.

-

Add 100 µL of the test compound (a derivative of this compound) at various concentrations (typically in a two-fold serial dilution). Include a positive control (e.g., Amphotericin B) and a negative control (medium only).

-

Incubate the plate at 26 °C for 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Add 100 µL of 10% SDS in 0.01 M HCl to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration and determine the IC50 value using a suitable software.

-

-

Materials: Leishmania promastigotes, M199 medium, FBS, 96-well plates, test compound, Amphotericin B, MTT solution, SDS solution.

-

Equipment: Incubator, centrifuge, hemocytometer or cell counter, microplate reader.

Signaling Pathway: Trypanothione Reductase in Leishmania

The trypanothione system is the principal defense mechanism against oxidative stress in Leishmania.[1][12][13] Trypanothione reductase (TR) is a flavoenzyme that catalyzes the NADPH-dependent reduction of trypanothione disulfide (TS2) to its dithiol form (T(SH)2).[12][13]

Caption: Inhibition of the Trypanothione Pathway.

Application Note 3: Synthesis of Novel Antimicrobial Agents

The emergence of multidrug-resistant bacteria necessitates the development of new antimicrobial agents.[16][17] Indazole derivatives have demonstrated a broad spectrum of antibacterial and antifungal activities.[2][4][17] The this compound scaffold can be utilized to generate novel compounds with potent antimicrobial properties.

Quantitative Data: Antimicrobial Activity of Indazole Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| 7 | Staphylococcus aureus | 64 - 128 | [17] |

| 8 | Enterococcus faecalis | > 128 | [17] |

| 9 | Candida albicans | 8 | [17] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Procedure (Broth Microdilution Method):

-

Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

-

Perform two-fold serial dilutions of the compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

-

Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL for bacteria).

-

Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plates at 37 °C for 18-24 hours (for bacteria) or at 35 °C for 24-48 hours (for fungi).

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

-

-

Materials: Test microorganism, Mueller-Hinton broth or RPMI-1640 medium, 96-well plates, test compound, DMSO.

-

Equipment: Incubator, spectrophotometer or nephelometer for inoculum standardization.

Experimental Workflow: Antimicrobial Drug Discovery

The following diagram illustrates a typical workflow for the discovery of new antimicrobial agents based on the this compound scaffold.

Caption: Antimicrobial drug discovery workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Impact of Indazole Scaffold as Antibacterial and Antifungal Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of 5-arylamino-6-chloro-1H-indazole-4,7-diones as inhibitors of protein kinase B/Akt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. d-nb.info [d-nb.info]

- 11. research.ucc.ie [research.ucc.ie]

- 12. researchgate.net [researchgate.net]

- 13. Targeting Trypanothione Reductase, a Key Enzyme in the Redox Trypanosomatid Metabolism, to Develop New Drugs against Leishmaniasis and Trypanosomiases | MDPI [mdpi.com]

- 14. Leishmania amazonensis trypanothione reductase: evaluation of the effect of glutathione analogs on parasite growth, infectivity and enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In Silico Exploration of the Trypanothione Reductase (TryR) of L. mexicana - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 6-Chloro-1-methyl-1H-indazole as a Synthetic Building Block for Active Pharmaceutical Ingredients (APIs)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-1-methyl-1H-indazole is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its substituted indazole core is a privileged scaffold found in numerous biologically active compounds, including several approved Active Pharmaceutical Ingredients (APIs). The presence of the chloro and methyl groups at defined positions offers synthetic handles for further functionalization, enabling the construction of complex molecular architectures with diverse pharmacological activities. This document provides detailed application notes and protocols for the potential use of this compound in the synthesis of kinase inhibitors, a prominent class of therapeutics in oncology.

Featured Application: Synthesis of Axitinib Analogues

Axitinib is a potent and selective second-generation tyrosine kinase inhibitor that targets vascular endothelial growth factor receptors (VEGFRs), which are crucial mediators of tumor angiogenesis. The following protocol outlines a proposed synthetic route for Axitinib, illustrating how this compound can serve as a key starting material.

Proposed Synthetic Scheme

The multi-step synthesis involves the introduction of a vinylpyridine moiety at the 3-position and a substituted benzamide group at the 6-position of the indazole core.

Caption: Proposed synthetic workflow for Axitinib from this compound.

Experimental Protocols

Step 1: Iodination of this compound

This step introduces an iodine atom at the 3-position, which is activated for subsequent cross-coupling reactions.

-

Materials: this compound, N-Iodosuccinimide (NIS), Acetonitrile (ACN).

-

Procedure:

-

To a solution of this compound (1.0 eq) in acetonitrile, add N-Iodosuccinimide (1.1 eq).

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with aqueous sodium thiosulfate solution.

-

Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography to yield 3-iodo-6-chloro-1-methyl-1H-indazole.

-

Step 2: Heck Coupling with 2-Vinylpyridine

The iodinated intermediate is coupled with 2-vinylpyridine to introduce the characteristic side chain of Axitinib.

-

Materials: 3-Iodo-6-chloro-1-methyl-1H-indazole, 2-Vinylpyridine, Palladium(II) acetate (Pd(OAc)₂), Tri(o-tolyl)phosphine (P(o-tol)₃), Triethylamine (TEA), Dimethylformamide (DMF).

-

Procedure:

-

In a reaction vessel, combine 3-iodo-6-chloro-1-methyl-1H-indazole (1.0 eq), 2-vinylpyridine (1.5 eq), Pd(OAc)₂ (0.05 eq), and P(o-tol)₃ (0.1 eq) in DMF.

-

Add triethylamine (3.0 eq) to the mixture.

-

Heat the reaction mixture to 100 °C and stir for 8-12 hours under an inert atmosphere.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the product with ethyl acetate, wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography to afford (E)-6-chloro-1-methyl-3-(2-(pyridin-2-yl)vinyl)-1H-indazole.

-

Step 3: Thiolation and Amidation to Axitinib

The final step involves a nucleophilic aromatic substitution to introduce the N-methylbenzamide moiety.

-

Materials: (E)-6-chloro-1-methyl-3-(2-(pyridin-2-yl)vinyl)-1H-indazole, 2-mercapto-N-methylbenzamide, Potassium carbonate (K₂CO₃), DMF.

-

Procedure:

-

To a solution of (E)-6-chloro-1-methyl-3-(2-(pyridin-2-yl)vinyl)-1H-indazole (1.0 eq) in DMF, add 2-mercapto-N-methylbenzamide (1.2 eq) and K₂CO₃ (2.5 eq).

-

Heat the reaction mixture to 120 °C and stir for 18-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the mixture and pour it into ice-water.

-

Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system to obtain pure Axitinib.

-

Quantitative Data Summary

The following table summarizes the expected yields and purity for each step of the proposed synthesis. These values are illustrative and may vary based on experimental conditions.

| Step | Product | Molecular Weight ( g/mol ) | Theoretical Yield (%) | Purity (by HPLC) (%) |

| 1 | 3-Iodo-6-chloro-1-methyl-1H-indazole | 292.52 | 85-95 | >98 |

| 2 | (E)-6-Chloro-1-methyl-3-(2-(pyridin-2-yl)vinyl)-1H-indazole | 271.74 | 70-80 | >97 |

| 3 | Axitinib | 386.47 | 60-70 | >99 |

Mechanism of Action and Signaling Pathway

Axitinib functions by inhibiting multiple receptor tyrosine kinases (RTKs), primarily VEGFR-1, VEGFR-2, and VEGFR-3. In many tumors, the overexpression of VEGF and its receptors leads to increased angiogenesis, which supplies the tumor with nutrients and oxygen, promoting its growth and metastasis. By blocking the ATP binding site of these receptors, Axitinib inhibits their phosphorylation and downstream signaling.

Caption: Simplified VEGFR signaling pathway inhibited by Axitinib.

This inhibition of the VEGFR signaling cascade ultimately leads to a reduction in tumor vascularization, thereby suppressing tumor growth. The indazole scaffold plays a crucial role in binding to the hinge region of the kinase domain, a common interaction motif for many kinase inhibitors.

Conclusion

This compound represents a valuable and versatile starting material for the synthesis of complex APIs, particularly kinase inhibitors like Axitinib. The protocols and data presented herein provide a framework for researchers in drug discovery and development to explore the synthetic utility of this building block. The adaptability of the indazole core allows for the generation of diverse libraries of compounds for screening and lead optimization, highlighting its importance in the development of next-generation targeted therapies.

N-Alkylation of Chloro-Indazoles: A Detailed Experimental Protocol for Regioselective Synthesis

For Researchers, Scientists, and Drug Development Professionals